molecular formula C14H11NOS B1662006 2-(4-Methoxyphenyl)benzothiazole CAS No. 6265-92-5

2-(4-Methoxyphenyl)benzothiazole

Cat. No. B1662006
CAS RN: 6265-92-5
M. Wt: 241.31 g/mol
InChI Key: AOPZIJQISHFZBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiazole is a chemical compound with the linear formula C14H11NOS . It has a molecular weight of 241.31 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)benzothiazole involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . The synthesis of this compound and its derivatives has been of considerable interest to organic and medicinal chemists .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)benzothiazole has been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The results indicate that B3LYP is superior to the scaled HF approach for molecular problems .


Physical And Chemical Properties Analysis

The physical properties of 2-(4-Methoxyphenyl)benzothiazole include a boiling point of 392.5°C at 760 mmHg and a melting point of 120-124°C . It is a solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Fluorescent Probes for Sensing pH and Metal Cations

2-(4-Methoxyphenyl)benzothiazole and its analogues have applications in fluorescent probes for sensing pH and metal cations. Specifically, they exhibit sensitivity to pH changes around 7-8, with significant fluorescence enhancement under basic conditions. These compounds have demonstrated particular effectiveness in detecting magnesium and zinc cations due to their high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Potential Antitumor Properties

Benzothiazole derivatives, including the 2-(4-Methoxyphenyl) variant, have shown promise in antitumor applications. Notably, some derivatives have been identified as potential suppressors of breast cancer cells. Their structural properties and biological activity, particularly their capacity to interleave into DNA, contribute to their effectiveness in decreasing the viability of certain cancer cells, such as HeLa cells (Cuevas-Hernández et al., 2017).

Applications in Crystal Structure Analysis

Benzothiazoles are also useful in the study of crystal structures. For instance, the analysis of the crystal structure of 2-(4-Methoxyphenyl)benzothiazole derivatives can provide insights into their binding properties to specific receptors, such as estrogen receptors. This understanding is crucial in developing drugs targeting these receptors (Yates et al., 1991).

Antimicrobial and Antifungal Properties

These compounds have been studied for their antimicrobial and antifungal properties. Some derivatives of 2-(4-Methoxyphenyl)benzothiazole exhibit significant activity against various bacterial and fungal strains. The structure-activity relationship reveals that electron-donating groups associated with the benzothiazole ring play a crucial role in enhancing antimicrobial activity (Singh et al., 2014).

Proton Transfer Reactions in Solutions

The protonation and deprotonation reactions of 2-(4-Methoxyphenyl)benzothiazole, especially in polar solutions, have been a subject of study. Understanding these reactionsis essential for applications in chemical sensing and photophysics. These reactions contribute to the complex fluorescence properties of the compound, providing valuable insights for designing effective sensors and probes (Potter & Brown, 1988).

Synthesis and Biological Evaluation of Hybrids

The synthesis of novel hybrids containing 2-(4-Methoxyphenyl)benzothiazole and their biological evaluation is an area of significant research. These hybrids have been tested for various biological activities, including antimicrobial and antimalarial properties. The introduction of different substituents like methoxyphenyl or ethoxyphenyl groups has shown to enhance the potency of these compounds (Alborz et al., 2018).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

Another application is in the inhibition of urease enzyme and nitric oxide scavenging. The synthesis of new 2-amino-6-arylbenzothiazoles and their evaluation in these contexts have yielded promising results, with some compounds exhibiting significant activity in these areas (Gull et al., 2013).

In Vitro Antitumor Properties

In vitro studies have demonstrated the potent antitumor properties of 2-(4-Methoxyphenyl)benzothiazole derivatives. These compounds show selective growth inhibitory properties against specific cancer cell lines. The unique profiles of growth inhibition suggest a mode of action distinct from known clinically active chemotherapeutic agents, indicating their potential as novel antitumor drugs (Bradshaw et al., 1998).

Safety And Hazards

Safety measures for handling 2-(4-Methoxyphenyl)benzothiazole include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPZIJQISHFZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211711
Record name Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzothiazole

CAS RN

6265-92-5
Record name 2-(4-Methoxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(4-methoxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6265-92-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
PC Yates, CJ Mccall, MF Stevens - Tetrahedron, 1991 - Elsevier
The benzothiazole derivatives reported here have structural similarities to the 2-phenylindole derivatives that are known to bind to oestrogen receptors. We report the synthesis of 5,6-…
Number of citations: 36 www.sciencedirect.com
N Hai Nam, P Thi Phuong Dung… - Medicinal …, 2011 - ingentaconnect.com
A series of 2-phenylbenzothiazoles has been synthesized either by i) condensation of different aromatic aldehydes with 2-aminothiophenol or ii) condensation of N-(2-chlorophenyl)…
Number of citations: 13 www.ingentaconnect.com
CG Mortimer, G Wells, JP Crochard… - Journal of Medicinal …, 2006 - ACS Publications
A series of new 2-phenylbenzothiazoles has been synthesized on the basis of the discovery of the potent and selective in vitro antitumor properties of 2-(3,4-dimethoxyphenyl)-5-…
Number of citations: 555 pubs.acs.org
L Firoozpour, A Mokhtari, S Moghimi… - Journal of Sciences …, 2018 - jsciences.ut.ac.ir
Cancer is a leading cause of death worldwide. Many heterocyclic cores are present in the structures of clinically approved anticancer drugs. Meanwhile, benzothiazoles have been …
Number of citations: 5 jsciences.ut.ac.ir
DF Shi, TD Bradshaw, S Wrigley… - Journal of medicinal …, 1996 - ACS Publications
A new series of 2-(4-aminophenyl)benzothiazoles substituted in the phenyl ring and benzothiazole moiety has been synthesized by simple, high-yielding routes. The parent molecule …
Number of citations: 498 pubs.acs.org
JS Kim, Q Sun, B Gatto, C Yu, A Liu, LF Liu… - Bioorganic & Medicinal …, 1996 - Elsevier
A series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles were synthesized and evaluated as inhibitors of topoisomerase I. The presence of a 5-formyl-, 5-(aminocarbonyl)-, or 5-…
Number of citations: 178 www.sciencedirect.com
A Sarau Devi, R Ravindran, S Fazil… - Journal of Coordination …, 2015 - Taylor & Francis
Reaction of Cu(NO 3 ) 2 ·3H 2 O with substituted 2-phenylbenzothiazoles and HCl in methanolic solution gave (2-PBZ) 2 [CuCl 4 ], [2-PBZ = substituted 2-phenyl benzothiazolium]. …
Number of citations: 1 www.tandfonline.com
SD Gupta, HP Singh, N Moorthy - Synthetic Communications, 2007 - Taylor & Francis
Molecular iodine was utilized in a one‐pot, solid‐phase, solvent‐free reaction between 2‐aminothiophenol and benzoic acid derivatives to obtain highly economical and excellent yield …
Number of citations: 35 www.tandfonline.com
S Yousuf, S Shah, N Ambreen, KM Khan… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C14H10ClNOS, the dihedral angle between the benzothiazole ring system and the methoxy-substituted benzene ring is 8.76 (16). In the crystal, molecules are …
Number of citations: 7 scripts.iucr.org
K Ahmed, S Yellamelli Valli Venkata… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Benzothiazole scaffold comprises a bicyclic ring system and is known to exhibit a wide range of biological properties including antimicrobial and anticancer activities. …
Number of citations: 36 www.tandfonline.com

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